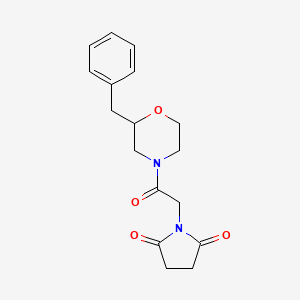

1-(2-(2-Benzylmorpholino)-2-oxoethyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as 1-BENZYL-PYRROLIDINE-2,5-DIONE, has a linear formula of C11H11NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H11NO2 . The CAS Number is 2142-06-5 and it has a molecular weight of 189.216 .Scientific Research Applications

Tyrosinase Inhibition and Melanin Production Control

This compound has been studied for its potent inhibitory effects on tyrosinase, an enzyme crucial for melanin production. It exhibits significant inhibition, which suggests potential applications in treating hyperpigmentation disorders such as melasma, ephelides (freckles), and lentigo. Moreover, due to its impact on melanin synthesis, it could be relevant in research related to skin lightening products and treatments .

Pharmacological Research - Cdk2 Inhibition

In pharmacology, derivatives of this compound have been explored as inhibitors of Cyclin-dependent kinase 2 (Cdk2), which is a critical protein involved in cell cycle regulation. Cdk2 inhibitors are of interest for their potential use in cancer therapy, as they can halt the proliferation of cancer cells .

Biotechnology - Enzyme Interaction Studies

The compound’s ability to interact with enzymes like tyrosinase can be utilized in biotechnological applications. It can serve as a model compound for studying enzyme-substrate interactions, enzyme inhibition, and the development of new biocatalysts .

Material Science - Advanced Functional Materials

While direct applications in material science are not explicitly documented for this specific compound, structurally similar compounds are often used in the development of new materials with specific optical or electronic properties. Research in this area could lead to the creation of novel materials for use in various technologies .

Analytical Chemistry - Spectroscopic Analysis

Environmental Applications - UV Radiation Studies

Given its role in melanin production and UV-induced pigmentation, this compound could be used in environmental studies to understand the effects of UV radiation on biological systems. It may help in developing protective measures against UV radiation .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-(2-(2-Benzylmorpholino)-2-oxoethyl)pyrrolidine-2,5-dione is neuronal voltage-sensitive sodium channels and tyrosinase , an enzyme crucial in the melanogenesis pathway .

Mode of Action

This compound interacts with its targets by binding to them. In the case of neuronal voltage-sensitive sodium channels, it acts as a moderate binder . For tyrosinase, it exhibits inhibitory activity, suggesting a high binding activity .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . Tyrosinase is responsible for the first two steps in the biosynthetic pathway for melanin formation: the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA), and the oxidation of L-DOPA to O-dopaquinone .

Result of Action

The compound’s action results in the inhibition of tyrosinase activity, leading to a decrease in melanin production . This suggests that it could potentially be used in the treatment of conditions related to hyperpigmentation .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. For instance, UV radiation can initiate melanogenesis through tyrosinase . Therefore, exposure to UV radiation could potentially influence the efficacy of this compound in inhibiting melanin production.

properties

IUPAC Name |

1-[2-(2-benzylmorpholin-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-15-6-7-16(21)19(15)12-17(22)18-8-9-23-14(11-18)10-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSHLDZQRUDYMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)N2CCOC(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-Benzylmorpholino)-2-oxoethyl)pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2859561.png)

![N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2859565.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate](/img/structure/B2859568.png)

![(Z)-ethyl 2-((2-fluorobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859584.png)